molecular formula C20H16N4O2 B5703613 (E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5703613
M. Wt: 344.4 g/mol
InChI Key: FPQHKBLCVRMBNX-ZDLGFXPLSA-N
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Description

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethyl-1-pyridin-3-ylpyrrole and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde: A related compound with a similar pyrrole and pyridine structure.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Another compound with a pyridine ring and similar substituents.

Uniqueness

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile stands out due to its combination of a pyrrole ring, a pyridine ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-9-17(15(2)23(14)20-7-4-8-22-13-20)10-18(12-21)16-5-3-6-19(11-16)24(25)26/h3-11,13H,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQHKBLCVRMBNX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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